4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Description

Molecular Architecture and Stereochemical Configuration

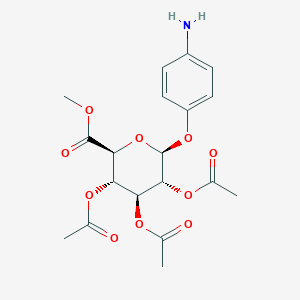

The molecular structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester encompasses a complex arrangement of functional groups that define its chemical identity and biological relevance. The compound possesses the molecular formula C₁₉H₂₃NO₁₀ with a molecular weight of 425.39 grams per mole, establishing it as a moderately sized organic molecule with multiple sites of potential chemical reactivity. The structural foundation consists of a β-D-glucuronic acid core that has been extensively modified through acetylation at the 2, 3, and 4 positions, while the carboxylic acid functionality has been converted to its corresponding methyl ester.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of multiple chiral centers within the glucuronic acid framework. The β-configuration at the anomeric carbon (C-1) represents the most critical stereochemical feature, as this determines the spatial orientation of the aglycone portion relative to the sugar moiety. Nuclear magnetic resonance spectroscopic analysis has confirmed the β-anomeric configuration through characteristic coupling constant values, where the anomeric proton exhibits a coupling constant of approximately 8.2 Hz, consistent with the β-configuration and contrasting sharply with the smaller coupling constants typically observed for α-anomers.

The aromatic aglycone portion features a 4-aminophenyl group attached through an oxygen bridge to the anomeric carbon of the glucuronic acid. This structural arrangement creates a phenyl β-D-glucopyranosiduronic acid derivative where the amino group occupies the para position relative to the glycosidic oxygen linkage. The spatial arrangement of the amino group provides opportunities for hydrogen bonding interactions and influences the overall molecular conformation through electronic effects transmitted through the aromatic ring system.

Table 1: Fundamental Structural Parameters

The protecting group strategy employed in this molecule serves multiple purposes beyond simple protection of hydroxyl functionalities. The acetyl groups at positions 2, 3, and 4 of the glucuronic acid create a distinctive pattern of ester functionalities that influence both the conformational preferences of the pyranose ring and the overall polarity of the molecule. The methyl ester protection of the carboxylic acid functionality at C-6 converts what would otherwise be a charged carboxylate into a neutral ester, fundamentally altering the compound's solubility profile and chemical reactivity.

Crystallographic Analysis and Conformational Studies

Detailed conformational analysis of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester reveals complex structural dynamics that influence its chemical behavior and potential biological activity. The pyranose ring system adopts conformations that are influenced by the electronic and steric effects of the multiple acetyl protecting groups, creating a molecular architecture where conformational flexibility plays a crucial role in determining physical and chemical properties.

Nuclear magnetic resonance spectroscopic investigations provide comprehensive insights into the conformational preferences of this compound. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that are diagnostic for the β-anomeric configuration and the specific substitution pattern. The anomeric proton appears as a well-resolved signal with coupling patterns that confirm both the stereochemical assignment and the conformational preferences of the pyranose ring.

The ¹³C nuclear magnetic resonance spectrum provides additional structural confirmation through characteristic chemical shifts for each carbon environment within the molecule. The carbonyl carbons of the acetyl protecting groups appear in the expected range for ester functionalities, while the aromatic carbons of the 4-aminophenyl group exhibit chemical shifts consistent with the electron-donating nature of the amino substituent. The anomeric carbon chemical shift provides definitive confirmation of the β-configuration, appearing at a chemical shift value that is characteristic for β-glucopyranosides.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

Conformational studies utilizing computational chemistry approaches have revealed that the glucuronic acid moiety retains significant conformational flexibility despite the presence of multiple protecting groups. The pyranose ring can adopt various chair and skew-boat conformations, with the relative populations of these conformers being influenced by both intramolecular interactions and solvent effects. The presence of the bulky acetyl groups creates steric interactions that can stabilize certain conformational states while destabilizing others.

The aromatic aglycone portion exhibits restricted rotation around the glycosidic bond due to the partial double-bond character that can develop through resonance interactions between the oxygen lone pairs and the aromatic π-system. This restricted rotation has implications for the overall molecular shape and influences the accessibility of the amino group for potential chemical reactions or biological interactions.

High-resolution mass spectrometry provides additional structural confirmation through accurate mass measurements and fragmentation patterns that are consistent with the proposed structure. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns reveal characteristic losses that correspond to acetyl groups and the methyl ester functionality.

Comparative Analysis with Related Glucuronide Derivatives

The structural characteristics of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester can be effectively understood through comparison with closely related glucuronide derivatives that share similar structural motifs but differ in specific functional group arrangements. This comparative approach reveals important structure-activity relationships and provides insights into how subtle structural modifications can influence chemical and biological properties.

A primary comparison can be made with 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester, which differs only in the nature of the para-substituent on the aromatic ring. The nitro-substituted analog possesses the molecular formula C₁₉H₂₁NO₁₂ with a molecular weight of 455.37 grams per mole, representing an increase of approximately 30 mass units compared to the amino-substituted compound. This difference reflects the replacement of the electron-donating amino group with the strongly electron-withdrawing nitro group, creating a dramatically different electronic environment within the aromatic system.

The electronic effects of these different substituents manifest in various spectroscopic and chemical properties. The amino group in the target compound acts as an electron-donating substituent through both inductive and resonance effects, increasing the electron density of the aromatic ring and making it more nucleophilic. In contrast, the nitro group in the related compound strongly withdraws electron density from the aromatic system, making the ring more electrophilic and altering its chemical reactivity patterns.

Table 3: Comparative Analysis of Related Glucuronide Derivatives

The unprotected 4-Aminophenyl β-D-glucuronide represents another important comparison point, possessing the molecular formula C₁₂H₁₅NO₇ with a molecular weight of 285.25 grams per mole. This compound lacks the acetyl protecting groups and methyl ester functionality present in the target molecule, providing insights into how these modifications influence molecular properties. The absence of protecting groups results in a more polar compound with different solubility characteristics and altered chemical reactivity patterns.

Stereochemical comparisons reveal that all of these related compounds maintain the β-anomeric configuration at the glycosidic linkage, suggesting that this stereochemical arrangement represents a thermodynamically and kinetically favored state for this class of molecules. The consistency of this stereochemical feature across multiple derivatives indicates that the synthetic methods used to prepare these compounds exhibit high stereoselectivity for the β-anomer formation.

The conformational preferences of these related compounds show both similarities and differences when compared to the target molecule. The presence or absence of protecting groups significantly influences the conformational landscape available to the glucuronic acid moiety. Compounds bearing acetyl protecting groups tend to adopt more rigid conformations due to steric interactions between adjacent ester functionalities, while unprotected derivatives exhibit greater conformational flexibility.

Synthesis-related comparisons reveal that the target compound can be prepared using methodologies similar to those employed for related derivatives, including chemo-enzymatic approaches that ensure high stereoselectivity for β-anomer formation. The synthetic accessibility of multiple related compounds within this structural family demonstrates the versatility of glucuronidation chemistry and the ability to systematically modify molecular properties through strategic structural modifications.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHOHCWHGMRAMB-YTGMWSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemo-Enzymatic β-Glucuronidation

The most well-documented method for synthesizing β-D-glucuronide derivatives, including 4-aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester, involves a chemo-enzymatic approach. As described in a study published in ACS Omega, this two-step process ensures stereochemical fidelity to the β-configuration, which is essential for biological activity.

Step 1: Glycosidic Bond Formation

The reaction begins with the condensation of the cesium salt of 4-aminophenol with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate (2 ). This intermediate is prepared by bromination of methyl 2,3,4-tri-O-acetyl-D-glucuronate, leveraging the Koenigs-Knorr reaction mechanism. The cesium salt enhances nucleophilicity, facilitating a stereospecific SN2 displacement at the anomeric carbon of 2 . The reaction proceeds in anhydrous dimethylformamide (DMF) at 25°C for 24 hours, yielding a diastereomeric mixture of methyl 2,3,4-tri-O-acetyl-β-D-glucuronide derivatives with a moderate yield of 53%.

Step 2: Enzymatic Deprotection

The acetyl-protecting groups are selectively removed using porcine liver esterase under physiological conditions (pH 7.4, 37°C). This enzymatic step avoids racemization and ensures complete hydrolysis of acetyl groups without affecting the methyl ester or glycosidic bond. The final product is purified via reverse-phase HPLC, achieving >99% purity.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C (Step 1); 37°C (Step 2) |

| Solvent | Anhydrous DMF (Step 1) |

| Reaction Time | 24 hours (Step 1) |

| Yield | 53% (Step 1) |

| Enzyme | Porcine liver esterase |

Traditional Chemical Glycosylation

While less commonly reported for this specific compound, classical glycosylation methods may involve:

-

Activation of D-Glucuronic Acid : Protection of hydroxyl groups as acetyl esters and conversion of the carboxylic acid to a methyl ester.

-

Coupling with 4-Aminophenol : Using promoters like silver triflate or BF3·Et2O to facilitate glycosidic bond formation. However, these methods risk α/β anomerization and require rigorous chromatographic separation, reducing overall efficiency.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of DMF as a solvent in the chemo-enzymatic method ensures high solubility of both the cesium salt and glucuronyl donor. Elevated temperatures (>30°C) are avoided to prevent acetyl group migration or anomerization.

Catalytic Enhancements

Substituting cesium with milder bases (e.g., potassium carbonate) has been explored but results in lower yields (<30%), underscoring the necessity of cesium’s superior leaving-group activation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel chromatography (ethyl acetate/hexane, 1:1) followed by HPLC with a C18 column (acetonitrile/water gradient). The final compound exhibits a retention time of 12.3 minutes under these conditions.

Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 151–153°C | |

| Density | 1.35 ± 0.1 g/cm³ | |

| Boiling Point | 520.5 ± 50.0°C (Predicted) | |

| Molecular Formula | C19H23NO10 | |

| Molecular Weight | 425.39 g/mol |

1H NMR (CDCl3) data confirms the β-configuration: δ 5.85 (d, J = 8.2 Hz, H-1) and δ 5.78 (d, J = 8.2 Hz, H-1) for diastereomers, with acetyl methyl groups resonating at δ 2.05–2.15.

Comparative Analysis of Synthesis Methods

Chemo-Enzymatic vs. Chemical Synthesis

| Criterion | Chemo-Enzymatic | Traditional Chemical |

|---|---|---|

| Yield | 53% | <30% |

| Stereoselectivity | β-only | α/β mixture |

| Purification | HPLC (straightforward) | Complex chromatography |

| Cost | Higher (enzyme use) | Lower |

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.

Major Products

Scientific Research Applications

Scientific Research Applications

1. Drug Development

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is utilized in the synthesis of prodrugs. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The acetyl groups in this compound facilitate its absorption and metabolic conversion, enhancing bioavailability.

2. Enzyme Substrates

This compound serves as a substrate for various enzymes, particularly glucuronosyltransferases. These enzymes play a critical role in drug metabolism by conjugating drugs with glucuronic acid, thus increasing their solubility and facilitating excretion. Studies have shown that derivatives of this compound can be used to investigate enzyme kinetics and mechanisms of action in drug metabolism .

3. Anticancer Research

Research indicates that compounds similar to 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester may exhibit anticancer properties. For instance, glucuronide derivatives have been studied for their ability to modulate the efficacy of chemotherapeutic agents by altering their pharmacokinetics and pharmacodynamics . In vitro studies have demonstrated that such compounds can enhance the cytotoxic effects of certain anticancer drugs on cancer cell lines.

Case Study 1: Enzymatic Activity Assessment

In a study assessing the inhibition of calf intestinal alkaline phosphatase (CIAP), researchers synthesized various acyl derivatives based on the structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester. The study found that certain derivatives exhibited significant inhibitory effects on CIAP activity, suggesting potential applications in regulating enzyme activity within therapeutic contexts .

Case Study 2: Prodrug Formulation

A formulation study investigated the use of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester as a prodrug for enhancing the delivery of hydrophilic drugs. The results indicated that the compound improved the solubility and absorption rates of co-administered drugs in animal models, highlighting its potential in improving therapeutic outcomes for poorly soluble medications .

Mechanism of Action

The mechanism of action of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

Modulating Signal Transduction: Affecting cellular signaling pathways that regulate inflammation and cell proliferation.

Interacting with DNA/RNA: Potentially altering gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

4-Nitrophenyl Analogs

- 4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS 18472-49-6): The para-nitro group is strongly electron-withdrawing, enhancing electrophilicity and promoting rapid acylation reactions. This makes it a preferred substrate for β-glucuronidase assays, where enzymatic hydrolysis releases 4-nitrophenol, detectable via spectrophotometry (λmax = 400–410 nm) . Molecular weight: 455.37 g/mol (C₁₉H₂₁NO₁₂) .

- Used in chromogenic assays for bacterial/fungal β-glucuronidase detection .

4-Iodophenyl Derivative

- 4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS 490028-18-7): The iodine atom increases molecular weight (536.27 g/mol, C₁₉H₂₁IO₁₀) and hydrophobicity. Soluble in dichloromethane and methanol, it serves as an intermediate for synthesizing radiolabeled glucuronide conjugates (e.g., trans-Resveratrol metabolites) .

1-Naphthol Derivative

- 1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (CAS 18404-55-2):

Benzoyl-Protected Analogs

- 2,3,4-Tri-O-benzoyl-α-D-glucuronide Methyl Ester Trichloroacetimidate (CAS 169557-99-7): Benzoyl groups provide greater steric bulk and hydrophobicity (MW 664.87 g/mol, C₃₀H₂₄Cl₃NO₁₀) compared to acetyl derivatives. Used as glycosyl donors in oligosaccharide synthesis .

Physicochemical Properties

Biological Activity

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester (CAS No. 25218-22-8) is a complex organic compound notable for its role in biochemical research and drug metabolism studies. This compound features a glucuronide structure that is modified by acetylation and contains an aminophenyl group, contributing to its unique chemical properties. Understanding its biological activity is crucial for its application in clinical diagnostics and therapeutic research.

- Molecular Formula : C19H23NO10

- Molecular Weight : 425.39 g/mol

- Structure : The compound consists of a glucuronide backbone with three acetyl groups and an amino-substituted phenyl ring.

Biological Activity

The biological activity of 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester primarily stems from its role in glucuronidation , a detoxification process where glucuronic acid is conjugated to various substrates, enhancing their solubility and facilitating excretion. While the compound itself may not exhibit direct biological activity, it serves as a substrate for enzymes involved in drug metabolism.

- Glucuronidation : This process modifies drugs and xenobiotics, making them more water-soluble and easier to eliminate from the body.

- Protein Binding : The compound can covalently bind to proteins that have undergone glucuronidation, which is essential for identifying proteins tagged for excretion or modified through this pathway.

Applications in Research

4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is utilized in various research contexts:

- Biochemical Studies : It serves as a substrate in enzyme assays to study glucuronidation pathways.

- Clinical Diagnostics : The compound can act as a biomarker for assessing liver function and drug clearance rates.

- Proteomics : Its ability to form conjugates aids in identifying protein modifications relevant to pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Acetamidophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Similar aminophenol structure with an acetamido group | Enhanced solubility due to acetamido modification |

| 4-Hydroxyphenyl 2,3,4-tri-O-acetyl-β-D-glucuronide | Hydroxyl group instead of amino group | Potentially different biological activities |

| Phenolic glucuronides | General class of compounds with phenolic structures | Varying degrees of substitution affecting activity |

Case Studies

Recent studies highlight the significance of glucuronidated compounds in pharmacology:

- A study demonstrated that glucuronidation significantly enhances the bioavailability and solubility of flavonoids, which are known for their antioxidant properties .

- Another investigation revealed that specific glucuronidated metabolites could target bioactive molecules effectively to their sites of action, underscoring the importance of metabolic pathways involving compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester, and how can acetyl group stability be optimized during synthesis?

- Methodological Answer : The compound is synthesized via sequential acetylation of glucuronic acid hydroxyl groups, followed by coupling with 4-aminophenyl under glycosylation conditions. Acetyl stability is maintained using anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., BF₃·OEt₂). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane), with final characterization via ¹H NMR (acetyl protons at δ 2.0–2.2 ppm) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound, particularly its acetylated glucuronide moiety?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). ¹³C NMR detects acetyl carbonyl carbons (δ 168–172 ppm) and glycosidic linkages. Polarimetry ([α]D²⁵ values) validates stereochemical purity, while FT-IR identifies ester C=O stretches (~1740 cm⁻¹). Comparative analysis with non-acetylated analogs via LC-MS ensures complete protection .

Q. How should researchers handle solubility challenges for this compound in aqueous-based enzyme assays?

- Methodological Answer : Dissolve the compound in polar aprotic solvents (e.g., DMSO or acetone) before diluting into assay buffers (final organic solvent <5% v/v). Pre-saturate buffers with substrate to avoid precipitation. For kinetic studies, solubility limits should be determined via nephelometry and incorporated into Michaelis-Menten parameter calculations .

Advanced Research Questions

Q. How can this compound be applied in β-glucuronidase inhibition studies, and what experimental controls are essential?

- Methodological Answer : Use continuous spectrophotometric assays (λ = 400–420 nm) to monitor enzymatic hydrolysis. Include controls with:

- Natural substrates (e.g., p-nitrophenyl glucuronide) to confirm competitive inhibition.

- Heat-inactivated enzyme to rule out non-enzymatic degradation.

- Time-course studies to assess irreversible vs. reversible inhibition (via dialysis reactivation tests). Kinetic parameters (IC₅₀, Kᵢ) should be calculated using nonlinear regression of dose-response curves .

Q. What strategies enable the use of this compound in synthesizing glucuronic acid-containing glycans for structural-biological studies?

- Methodological Answer : Employ trichloroacetimidate chemistry for stereoselective glycosidic bond formation. Protect the anomeric position with a benzoyl group (removable via Zemplén deacetylation). Optimize coupling efficiency using Schmidt’s "armed-disarmed" approach, with monitoring by MALDI-TOF MS for intermediate verification. Final deprotection uses NaOMe/MeOH (pH 9–10, 0°C) .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across different in vitro models?

- Methodological Answer : Perform comparative studies using standardized incubation conditions (e.g., liver microsomes vs. recombinant enzymes). Apply statistical design of experiments (DoE) to identify critical variables (e.g., NADPH concentration, incubation time). Use LC-MS/MS to quantify both parent compound and deacetylated metabolites. Normalize data to protein content and correct for non-specific binding .

Q. What computational approaches support the prediction of this compound’s interactions with carbohydrate-binding proteins?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., lectins or glycosidases). Parameterize acetyl groups with GAFF force fields. Validate predictions via surface plasmon resonance (SPR) binding assays. Compare binding free energies (ΔG) between acetylated and deprotected analogs .

Q. How can isotope-labeled derivatives of this compound enhance metabolic pathway tracing in cell-based systems?

- Methodological Answer : Synthesize ¹³C-labeled analogs via acetyl group substitution with ¹³C-enriched acetic anhydride. Use stable isotope-resolved metabolomics (SIRM) with LC-HRMS to track incorporation into glycosaminoglycan degradation products. Pair with siRNA knockdown of β-glucuronidase to quantify enzyme-specific metabolic flux .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable enzyme kinetics), apply Bland-Altman plots to assess systematic biases between methodologies. Cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. spectrophotometry) .

- Advanced Characterization : For glycan derivatives, use ion mobility spectrometry (IMS) coupled with MS to resolve structural isomers arising from incomplete acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.